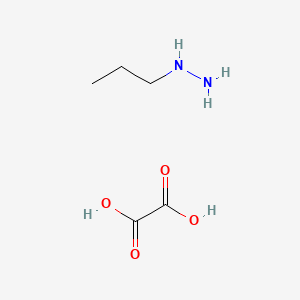

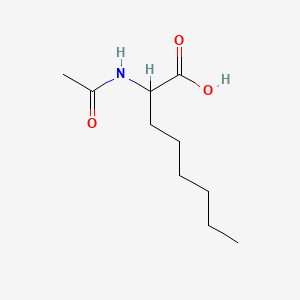

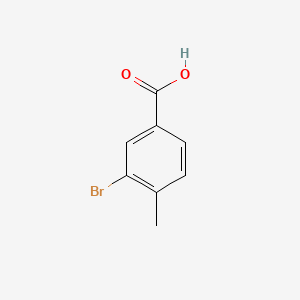

![molecular formula C7H10N2O2S B1266491 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 39124-15-7](/img/structure/B1266491.png)

8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives closely related to 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione has been documented. For instance, a straightforward, efficient three-step synthesis route for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione was developed, highlighting a facile pathway to spiro carbocyclic imidazolidine-2,4-diones with high yields (Pardali et al., 2021). These methodologies underscore the practicality and adaptability in synthesizing spirocyclic diones, potentially applicable to 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione.

Molecular Structure Analysis

The molecular structure of compounds within the spiro[4.5]decane family, such as 1,4-diazaspiro[4.5]decane-2,3-dione, was examined, revealing unique crystalline forms and hydrogen bonding patterns (Staško et al., 2002). Such structural insights are crucial for understanding the chemical behavior and reactivity of 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione.

Chemical Reactions and Properties

The reactivity of related spirocyclic compounds, such as 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione, has been explored in various chemical reactions, indicating a broad substrate scope and enhanced reactivity (Rashevskii et al., 2020). This information can be extrapolated to understand the chemical properties of 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione, suggesting potential for diverse chemical applications.

Wissenschaftliche Forschungsanwendungen

Muscarinic Agonist Research

- Synthesis and Activity Studies: Derivatives of 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione have been synthesized and evaluated for their potential as muscarinic agonists. These compounds showed affinity for cortical M1 receptors and reversed scopolamine-induced impairment in mice, suggesting potential use as antidementia drugs (Tsukamoto et al., 1993).

Heterocyclic Chemistry

- Sulfur-Containing Heterocycles Synthesis: Research has explored the synthesis of sulfur-containing heterocycles, including 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione derivatives. These compounds have been characterized for their chemical structure and properties, contributing to the field of heterocyclic chemistry (Reddy et al., 2001).

Crystal Structure Analysis

- Structural Analysis: The crystal structure of related compounds has been analyzed, revealing conformational details and hydrogen bonding patterns. This information is crucial for understanding the physical and chemical properties of these compounds (Rohlíček et al., 2010).

Pharmacological Interest

- Synthesis for Pharmacological Research: A cost-effective synthesis method has been developed for 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione derivatives. These compounds are of pharmacological interest due to their properties as heterocyclic scaffolds (Pardali et al., 2021).

Radioprotective Properties

- Potential Radioprotective Agent: Some derivatives have shown potential as radioprotective agents, offering protection against lethal doses of X-radiation in animal studies (Shapiro et al., 1968).

Anticonvulsant Activity

- Anticonvulsant Agent Research: Novel derivatives have been evaluated for their anticonvulsant activity, with some compounds showing significant protective effects in seizure models, comparable to standard drugs (Madaiah et al., 2012).

Anxiolytic Potential

- Anxiolytic Compound Synthesis: New compounds derived from 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione have been synthesized and shown weak receptor affinity, indicating potential for anxiolytic activity (Kossakowski et al., 1998).

Hypoglycemic Activity

- Hypoglycemic Activity Study: Certain derivatives have demonstrated excellent hypoglycemic activity in vivo, outperforming standard treatments in reducing blood glucose levels (Iqbal et al., 2012).

Crystal Packing and Supramolecular Arrangements

- Supramolecular Studies: Analysis of the crystal packing and supramolecular arrangements of derivatives has provided insights into their chemical behavior and interaction patterns (Graus et al., 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

8-thia-1,3-diazaspiro[4.5]decane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c10-5-7(9-6(11)8-5)1-3-12-4-2-7/h1-4H2,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPALRFORJWKIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC12C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192377 | |

| Record name | 8-Thia-1,3-diazaspiro(4.5)decane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione | |

CAS RN |

39124-15-7 | |

| Record name | 8-Thia-1,3-diazaspiro(4.5)decane-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039124157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Thia-1,3-diazaspiro(4.5)decane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

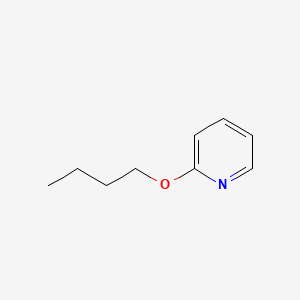

![1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B1266411.png)

![1-[4-(Allyloxy)phenyl]ethanone](/img/structure/B1266428.png)